1-(2-(Cyclopentylamino)-2-oxoethyl)-3,6-dicyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Overview
Description
The compound “1-(2-(Cyclopentylamino)-2-oxoethyl)-3,6-dicyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine is a medicinally privileged structure and is a bicyclic heterocyclic aromatic compound with three nitrogen atoms located at 1, 2, and 7 positions . It is embellished with two basic and hydrogen bond acceptor (HBA) nitrogen atoms, and one hydrogen bond donor (HBD) NH .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives can be achieved by trifluoracetic acid catalyzed condensation of a group of 5-aminopyrazoles and a group of α-oxoketene dithioacetals . Structural modifications of the products can be done via reductive desulfurization, hydrolysis of the ester, and Suzuki coupling of the bromo derivative with aryl boronic acids .Molecular Structure Analysis
The pyrazolo[3,4-b]pyridine scaffold is aromatic, stable, flat, and is an isostere of naphthalene . Of the two fused aromatic rings, the pyrazole portion is electron-rich, and the pyridine portion is electron-deficient . The ring allows structural modifications at five positions namely N(1), C(3), C(4), C(5), and C(6), either during the ring formation or at the later stage of functional group modification .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazolo[3,4-b]pyridine derivatives include condensation, reductive desulfurization, hydrolysis, and Suzuki coupling . The electronic effect of the various substituents in aromatic rings indicates that the reaction proceeds through the carbocation intermediate .Scientific Research Applications
Pyrazolo[3,4-b]pyridine Kinase Inhibitors
Pyrazolo[3,4-b]pyridine serves as a versatile scaffold in the design of kinase inhibitors. Its ability to interact with kinases via multiple binding modes has led to its use in numerous patents covering a broad range of kinase targets. This scaffold typically binds to the hinge region of the kinase but can also form other key interactions, offering potency and selectivity in inhibitor design. These heterocycles are elaborated to form additional interactions in the kinase pocket, making them key scaffolds in kinase inhibitor design. Pyrazolo[3,4-b]pyridine is often encountered in kinase inhibitors due to its structural flexibility and ability to achieve multiple kinase binding modes (Wenglowsky, 2013).
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, particularly those containing pyrazole carboxylic acid derivatives, play significant roles due to their wide range of biological activities. These activities include antimicrobial, anticancer, inflammatory, antidepressant, and antiviral effects, among others. The versatility of pyrazole carboxylic acid derivatives in medicinal chemistry highlights their importance as scaffold structures in the development of biologically active compounds. This review underscores the synthetic applicability and biological activity of these heterocyclic compounds, serving as a guide for scientists in medicinal chemistry (Cetin, 2020).
Future Directions
The pyrazolo[3,4-b]pyridine scaffold provides enormous opportunities for the synthesis of a combinatorial library of new molecular entities (NCEs) for exploring structure-activity relationships (SAR) . The versatility of the scaffold and diverse biological activity of its derivatives make it a medicinally privileged . Future research could focus on exploring these opportunities and developing new derivatives with potential medicinal properties.
Properties
IUPAC Name |
1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dicyclopropylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c25-16(21-13-3-1-2-4-13)10-24-19-17(18(23-24)12-7-8-12)14(20(26)27)9-15(22-19)11-5-6-11/h9,11-13H,1-8,10H2,(H,21,25)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDAWYCVXJOGBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C3=C(C(=CC(=N3)C4CC4)C(=O)O)C(=N2)C5CC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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